molecular formula C17H32Sn B1593775 Tributylcyclopenta-2,4-dienylstannane CAS No. 3912-86-5

Tributylcyclopenta-2,4-dienylstannane

Cat. No. B1593775
CAS RN: 3912-86-5
M. Wt: 355.1 g/mol
InChI Key: BMSPZMQMUAKWEP-UHFFFAOYSA-N
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Description

Tributylcyclopenta-2,4-dienylstannane (TCD) is an organometallic compound composed of a cyclopentadienyl anion, a tributylstannane cation, and a single bond between them. It is a highly reactive organometallic species that has been used in a wide range of scientific research and laboratory experiments. It has been used in the synthesis of a variety of organic compounds and in the study of organometallic chemistry and its applications.

Scientific Research Applications

Synthesis of Highly Substituted Cyclopentadienes

Tributylcyclopenta-2,4-dienylstannane can be used in the synthesis of highly substituted cyclopentadienes . These compounds serve as versatile precursors of metallocenes that show high activity in valuable catalytic transformations .

Synthesis of Half-Sandwich Metallocenes

Tributylcyclopenta-2,4-dienylstannane can be used in the synthesis of half-sandwich metallocenes of late transition metals . These metallocenes are highly active catalysts for the C–H bond functionalization .

Ligand Modification for Improved Catalytic Efficiency

The development of new methods for the synthesis of substituted cyclopentadienes and pentafulvenes is highly important . As the structural modification of cyclopentadienyl ligands on the metallocenes improves catalytic efficiency and selectivity, Tributylcyclopenta-2,4-dienylstannane can play a crucial role in this area .

Mechanism of Action

Mode of Action

As an organometallic compound, it may interact with its targets through coordination bonds, where the metal atom (tin) forms a bond with an atom in the target molecule. The presence of the cyclopentadiene ring suggests that it might have properties useful in organic synthesis.

Biochemical Pathways

Organometallic compounds can affect a wide range of biochemical processes, often acting as catalysts or reagents in organic synthesis

Action Environment

The action, efficacy, and stability of Tributylcyclopenta-2,4-dienylstannane could be influenced by various environmental factors Factors such as temperature, pH, and the presence of other chemicals could affect its activity

properties

IUPAC Name

tributyl(cyclopenta-2,4-dien-1-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h1-5H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSPZMQMUAKWEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192373
Record name Tributylcyclopenta-2,4-dienylstannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tributylcyclopenta-2,4-dienylstannane

CAS RN

3912-86-5
Record name Tributyl-2,4-cyclopentadien-1-ylstannane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3912-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tributylcyclopenta-2,4-dienylstannane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003912865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tributylcyclopenta-2,4-dienylstannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tributylcyclopenta-2,4-dienylstannane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.336
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TRIBUTYLCYCLOPENTA-2,4-DIENYLSTANNANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SB89EFH84
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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